Sinigrin

Catalog No.
S632928
CAS No.
3952-98-5
M.F
C10H16KNO9S2
M. Wt
397.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sinigrin

CAS Number

3952-98-5

Product Name

Sinigrin

IUPAC Name

potassium;[1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate

Molecular Formula

C10H16KNO9S2

Molecular Weight

397.5 g/mol

InChI

InChI=1S/C10H17NO9S2.K/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10;/h2,5,7-10,12-15H,1,3-4H2,(H,16,17,18);/q;+1/p-1

InChI Key

QKFAFSGJTMHRRY-UHFFFAOYSA-M

SMILES

C=CCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+]

Synonyms

myronate, sinigrin, sinigrin, monopotassium salt

Canonical SMILES

C=CCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+]

Isomeric SMILES

C=CC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+]

Biochemical and Phytochemical Studies

Sinigrin potassium serves as a valuable tool in biochemical and phytochemical studies. Researchers utilize it to:

  • Isolate and characterize glucosinolates: Sinigrin potassium acts as a reference standard for isolating and identifying other glucosinolates, a diverse group of plant secondary metabolites with various biological properties.
  • Investigate the breakdown pathway of glucosinolates: By studying the enzymatic breakdown of sinigrin potassium by myrosinase, researchers gain insights into the metabolism and biological activity of glucosinolates in plants [].
  • Analyze the distribution of glucosinolates in different plant tissues: Sinigrin potassium can be used as a marker compound to quantify and compare the levels of glucosinolates in various parts of a plant, such as leaves, stems, and seeds.

These studies contribute to a deeper understanding of the chemical composition of plants and the potential health benefits associated with consuming glucosinolates.

Plant Physiology Research

Sinigrin potassium also finds application in plant physiology research. Scientists use it to:

  • Study the regulation of glucosinolate biosynthesis: By manipulating the levels of sinigrin potassium in plants through genetic engineering or environmental factors, researchers can investigate the factors that control the production of glucosinolates.
  • Understand the role of glucosinolates in plant defense: By observing how herbivores respond to plants with varying levels of sinigrin potassium, researchers can gain insights into the effectiveness of glucosinolates as a defense mechanism against herbivory [].

These studies contribute to a better understanding of plant defense mechanisms and the potential for manipulating plant traits for improved pest resistance.

Food Science and Nutrition Research

Sinigrin potassium plays a role in food science and nutrition research by:

  • Serving as a reference standard for analyzing glucosinolates in food: Similar to its use in plant research, sinigrin potassium can be used to quantify and compare the levels of glucosinolates in various food products derived from cruciferous vegetables.
  • Investigating the potential health benefits of glucosinolates: By studying the breakdown products of sinigrin potassium, such as allyl isothiocyanate (AITC), researchers can investigate the potential health benefits associated with consuming glucosinolates, such as their potential anti-cancer and anti-inflammatory properties [].

Sinigrin, also known as allyl glucosinolate, is a naturally occurring compound classified as a glucosinolate. It is predominantly found in the seeds of black mustard (Brassica nigra) and other plants in the Brassicaceae family, such as Brussels sprouts and broccoli. Sinigrin is notable for its role in plant defense mechanisms, where it acts as a precursor to various bioactive compounds, particularly allyl isothiocyanate, which contributes to the pungent flavor characteristic of mustard and horseradish .

The chemical structure of sinigrin consists of a glucose moiety linked to an allyl group via a thioglucoside bond. It has been established that sinigrin exists in the Z configuration, where sulfur and oxygen substituents are on the same side of the double bond, as confirmed through X-ray crystallography .

The biological significance of sinigrin potassium lies in its breakdown product, allyl isothiocyanate. Allyl isothiocyanate exhibits various properties:

  • Antimicrobial activity: It can inhibit the growth of bacteria, fungi, and other pathogens. This might contribute to the plant's defense against microbial infections.
  • Chemopreventive potential: Studies suggest allyl isothiocyanate may have properties that could help prevent cancer. However, more research is needed to understand the mechanisms involved.
  • Induction of detoxification enzymes: Allyl isothiocyanate can stimulate the production of enzymes that help the body eliminate toxins.

Sinigrin undergoes hydrolysis via the enzyme myrosinase when plant tissues are damaged. This reaction leads to the formation of several compounds:

  • Allyl isothiocyanate: The primary product responsible for the pungent taste.
  • Allyl cyanide: Another degradation product with distinct properties.
  • 1-cyano-2,3-epithiopropane: A compound formed under specific conditions .

The hydrolysis reaction can be summarized as follows:

SinigrinmyrosinaseAllyl isothiocyanate+other products\text{Sinigrin}\xrightarrow{\text{myrosinase}}\text{Allyl isothiocyanate}+\text{other products}

Sinigrin exhibits various biological activities attributed to its hydrolysis products. Key activities include:

  • Anticancer Effects: Studies suggest that allyl isothiocyanate, derived from sinigrin, has potential anticancer properties by inducing apoptosis in cancer cells .
  • Antibacterial Properties: While sinigrin itself is not significantly antimicrobial, its hydrolysis product, allyl isothiocyanate, demonstrates potent antibacterial activity against various pathogens .
  • Anti-inflammatory Effects: Research indicates that sinigrin can inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Biosynthesis

In plants, sinigrin is biosynthesized from the amino acid methionine through a multi-step enzymatic pathway involving several intermediates. This process occurs naturally within the plant tissues and is crucial for their defense against herbivores .

Laboratory Synthesis

The first laboratory synthesis of sinigrin was reported in 1965. Subsequent methods have focused on improving yield and efficiency. These synthetic routes typically involve the formation of glucosinolates through controlled reactions involving thioglycosides and appropriate substrates .

Sinigrin has several applications across different fields:

  • Culinary Uses: It contributes flavor to mustard and other condiments.
  • Pharmaceuticals: Due to its biological activities, sinigrin and its derivatives are explored for their potential therapeutic benefits, including anticancer and anti-inflammatory effects .
  • Agriculture: Sinigrin's hydrolysis products can act as natural pesticides or repellents against certain pests .

Research has shown that sinigrin interacts with various biological systems:

  • Metabolism: In humans, sinigrin can be metabolized by gut microbiota into allyl isothiocyanate, suggesting a role in dietary health benefits associated with cruciferous vegetables .
  • Cellular Interactions: Studies indicate that sinigrin may influence signaling pathways related to inflammation and cancer cell proliferation through its metabolites .

Sinigrin shares similarities with other glucosinolates but possesses unique characteristics that set it apart. Here are some similar compounds:

CompoundSourceUnique Features
SinalbinWhite mustard (Sinapis alba)Less pungent than sinigrin; different glucosinolate structure
GlucotropaeolateTropaeolum majusSimilar structure but different side chains; used in traditional medicine
ProgoitrinBrassica oleraceaAssociated with goiter formation; different biological effects
Benzyl glucosinolateVarious crucifersAromatic side chain; different flavor profile and bioactivity

Sinigrin's unique ability to produce multiple volatile compounds upon hydrolysis distinguishes it from other glucosinolates. Its specific enzymatic breakdown leads to significant biological effects not observed with all glucosinolates .

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

396.99035492 g/mol

Monoisotopic Mass

396.99035492 g/mol

Heavy Atom Count

23

UNII

50UM64RMBJ

Related CAS

534-69-0 (Parent)
64550-88-5 (monohydrate salt/solvate)

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3952-98-5

Wikipedia

Sinigrin

Dates

Modify: 2023-08-15

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